(R)-(+)-Pantoprazole
Overview
Description
Pantoprazole is a proton pump inhibitor used to treat erosive esophagitis, gastric acid hypersecretion, and to promote healing of tissue damage caused by gastric acid . It is a first-generation proton pump inhibitor (PPI) used for the management of gastroesophageal reflux disease (GERD), for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and for the treatment of pathological hypersecretory conditions including Zollinger-Ellison (ZE) Syndrome .
Molecular Structure Analysis
The molecular structure of Pantoprazole is complex and specific. It is readily soluble in water and ethyl alcohol . The identification of Pantoprazole is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to sodium ion .Physical And Chemical Properties Analysis
Pantoprazole is sodium 5- (difluoromethoxy)-2- [ (RS)- [ (3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]benzimidazol-1-ide sesquihydrate in its structure . The substance is readily soluble in water and ethyl alcohol . The identification of Pantoprazole is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to sodium ion .Scientific Research Applications
Enantioselective Determination in Human Plasma
A 2017 study by Jiao et al. developed an enantioselective LC-MS/MS method for the simultaneous determination of pantoprazole enantiomers in human plasma. This method was applied to stereoselective pharmacokinetic studies in humans after intravenous administration of S-(-)-pantoprazole sodium injections, revealing that R-(+)-pantoprazole may convert to S-(-)-pantoprazole in some subjects (Jiao et al., 2017).
Pharmacological Properties and Therapeutic Use
Pantoprazole is an irreversible proton pump inhibitor (PPI) that reduces gastric acid secretion. A 2003 review by Cheer et al. discussed its effectiveness in various acid-related disorders, focusing on its pharmacological properties and therapeutic applications (Cheer et al., 2003).
Enteric Microparticles and Delivery Systems
Raffin et al. (2006) studied the physical characteristics of enteric pantoprazole-loaded microparticles prepared by spray drying. The study focused on ensuring effective encapsulation and gastro-resistance, vital for oral administration of pantoprazole (Raffin et al., 2006).
Chiral Liquid Chromatography-Tandem Mass Spectrometry in Dog Plasma
Chen et al. (2012) developed a chiral liquid chromatography-tandem mass spectrometry method for determining pantoprazole enantiomers in dog plasma. This method was applied for stereoselective pharmacokinetic studies of racemic pantoprazole, highlighting the importance of enantioselective analysis in clinical research (Chen et al., 2012).
Gastro-Resistance and Anti-Ulcer Evaluation
A study by Colomé et al. (2007) prepared pantoprazole-loaded microparticles using various polymers and evaluated their in vitro gastro-resistance and in vivo anti-ulcer effectiveness. This research contributed to the development of more effective oral pantoprazole formulations (Colomé et al., 2007).
Development of Pantoprazole-Loaded Microspheres
In 2008, Comoglu et al. prepared pantoprazole-loaded microspheres using enteric-coating polymers, aiming to stabilize pantoprazole in acidic media. Their study contributes to optimizing the delivery of pantoprazole, ensuring its therapeutic efficacy (Comoglu et al., 2008).
Safety And Hazards
Like all medications, Pantoprazole has potential side effects and hazards. Long term use of PPIs such as Pantoprazole have been associated with possible adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients including iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .
properties
IUPAC Name |
6-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPSEEYGBUAQFF-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Pantoprazole | |
CAS RN |
142706-18-1 | |
Record name | Pantoprazole, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142706181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PANTOPRAZOLE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UUN42B3QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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